
Pifithrin-Beta
Overview
Description
Pifithrin-beta is a small-molecule compound known for its ability to inhibit the function of the tumor suppressor protein p53. This compound is derived from pifithrin-alpha, which is unstable in tissue culture medium and rapidly converts to its condensation product, this compound .
Preparation Methods
Pifithrin-beta is synthesized through the condensation of pifithrin-alpha. Pifithrin-alpha is very unstable in culture medium and rapidly converts to its condensation product, this compound, the N-acetyl derivative .
Chemical Reactions Analysis
Pifithrin-beta undergoes various chemical reactions, including:
Condensation Reactions: Pifithrin-alpha rapidly converts to this compound through a condensation reaction.
Inhibition Reactions: This compound acts as a potent inhibitor of p53 with an IC50 of 23 μM.
Common reagents and conditions used in these reactions include the use of pifithrin-alpha as a precursor and appropriate solvents and catalysts to facilitate the condensation reaction. The major product formed from these reactions is this compound itself .
Scientific Research Applications
Cancer Research
Inhibition of p53 Function
Pifithrin-Beta is primarily recognized for its role as a p53 inhibitor. Research indicates that PFT-β can protect cells from apoptosis induced by various genotoxic agents. In vitro studies have demonstrated that PFT-β effectively inhibits p53-dependent processes, including the expression of p21 and MDM-2 proteins, which are critical in the cellular response to DNA damage . This inhibition allows for enhanced survival of cancer cells under stress conditions, making it a potential candidate for combination therapies aimed at improving the efficacy of conventional chemotherapeutics.
Case Study: Doxorubicin-Induced Cytotoxicity
A study evaluated the protective effects of PFT-β against doxorubicin-induced cytotoxicity in murine cell lines. The results showed that treatment with PFT-β significantly reduced the cytotoxic effects of doxorubicin, suggesting its utility in mitigating the side effects associated with chemotherapy .
Neuroprotection
Mechanisms of Neuroprotection
this compound has been investigated for its neuroprotective properties in models of traumatic brain injury and neurodegenerative diseases. It has been shown to prevent neuronal cell death by inhibiting p53 transcriptional activity and mitochondrial damage, which are critical factors in neuronal apoptosis .
Case Study: Traumatic Brain Injury
In an experimental model of traumatic brain injury, PFT-β administration resulted in significant reductions in neuronal death and improved functional outcomes. The compound was found to modulate neuroinflammation and oxidative stress pathways, highlighting its potential as a therapeutic agent for brain injuries .
Regenerative Medicine
Induction of Neurogenesis and Angiogenesis
Recent studies have indicated that this compound may promote neurogenesis and angiogenesis following ischemic events. In animal models, PFT-β enhanced vascular endothelial growth factor (VEGF) expression, which is crucial for blood vessel formation and repair processes post-stroke . This regenerative capability positions PFT-β as a promising candidate for therapies aimed at enhancing recovery after ischemic strokes.
Potential Beyond Cancer and Neurology
Aryl Hydrocarbon Receptor Activation
Emerging evidence suggests that this compound may also activate the aryl hydrocarbon receptor (AhR), independent of its p53 inhibitory effects. This activation could lead to various biological responses relevant to toxicology and pharmacology . Further exploration into this pathway may open new avenues for therapeutic applications beyond cancer and neuroprotection.
Comparative Analysis of Pifithrin Compounds
Compound | Mechanism | Primary Applications | Notable Effects |
---|---|---|---|
Pifithrin-α | Inhibits p53 function | Cancer therapy | Protects against DNA damage-induced apoptosis |
Pifithrin-β | Inhibits p53 function | Neuroprotection, Cancer | Reduces neuronal death, enhances recovery post-injury |
Pifithrin-μ | Inhibits HSP70 | Cancer therapy | Enhances antitumor effects in prostate cancer |
Mechanism of Action
Pifithrin-beta exerts its effects by inhibiting the function of the p53 protein. The exact mechanism involves the inhibition of p53-dependent gene transcription and translation of proteins such as MDM-2 and p21 following exposure to genotoxic agents . This compound also inhibits the p38 kinase pathway, which enhances the survival of wild-type p53-expressing cells following genotoxic stress .
Comparison with Similar Compounds
Pifithrin-beta is compared with other similar compounds, such as pifithrin-alpha and pifithrin-mu:
Pifithrin-alpha: Pifithrin-alpha is the precursor to this compound and is known for its instability in tissue culture medium.
This compound is unique in its stability compared to pifithrin-alpha and its specific inhibitory effects on p53 and the p38 kinase pathway .
Biological Activity
Pifithrin-beta (PFT-β) is a derivative of Pifithrin-alpha (PFT-α), both of which are small molecule inhibitors of the p53 protein. While PFT-α has been extensively studied for its role in inhibiting p53-dependent pathways, PFT-β has emerged as a compound of interest due to its unique biological activities and potential therapeutic applications. This article provides an overview of the biological activity of PFT-β, including its mechanisms of action, effects on various cellular processes, and relevant research findings.
PFT-β primarily functions as an inhibitor of p53 activity, which is a crucial regulator of the cellular response to stress, including DNA damage and oxidative stress. By inhibiting p53, PFT-β can prevent apoptosis and promote cell survival under conditions that would typically lead to cell death.
- p53 Inhibition : PFT-β inhibits p53 transcriptional activity, thereby blocking the expression of genes involved in apoptosis and cell cycle arrest. This inhibition can be beneficial in contexts such as cancer therapy, where p53 activation often leads to tumor suppression but can also contribute to the adverse effects of chemotherapy and radiotherapy .
- Neuroprotective Effects : Research indicates that PFT-β exhibits neuroprotective properties, particularly in models of traumatic brain injury (TBI). In studies involving Sprague Dawley rats subjected to TBI, administration of PFT-β significantly mitigated brain contusion volume and improved sensory and motor functions . The compound achieved these effects by regulating oxidative stress and inflammatory responses.
- Cell Cycle Regulation : PFT-β has been shown to modulate the cell cycle in various cell types. In neuroblastoma cells treated with neurotoxic agents, pre-treatment with PFT-β prevented the cell cycle arrest typically induced by p53 activation . This suggests that PFT-β can counteract p53-mediated cell cycle disruptions.
Research Findings
Numerous studies have explored the biological activity of PFT-β across different experimental models:
Table 1: Summary of Key Studies on this compound
Case Studies
- Neuroprotection in Traumatic Brain Injury : In a controlled study, rats administered with PFT-β post-TBI exhibited significantly reduced neuronal degeneration compared to controls. The treatment led to decreased levels of pro-inflammatory cytokines and enhanced expression of neuroprotective genes such as HO-1 .
- Cancer Therapeutics : A study investigating the effect of PFT-β on human cancer cell lines revealed that while it inhibited p53 activity, it did not confer protection against various chemotherapeutic agents. This highlights the dual role of p53 in cancer therapy where inhibition may reduce side effects but also impair therapeutic efficacy against tumors .
Properties
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13/h6-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUKUMUNZJILCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010190 | |
Record name | Pifithrin-beta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60477-34-1 | |
Record name | Pifithrin-beta | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060477341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pifithrin-beta | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301010190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIFITHRIN-.BETA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I8QO7K37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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